(2,2,4,4-Tetramethylpentan-3-ylidene)phosphinous chloride
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Overview
Description
(2,2,4,4-Tetramethylpentan-3-ylidene)phosphinous chloride is an organophosphorus compound characterized by its unique structure, which includes a phosphinous chloride group attached to a highly branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,4,4-Tetramethylpentan-3-ylidene)phosphinous chloride typically involves the reaction of 2,2,4,4-tetramethylpentan-3-one with phosphorus trichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene to facilitate the reaction. The process requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2,2,4,4-Tetramethylpentan-3-ylidene)phosphinous chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinous chloride group to phosphine.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or methanol. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions with this compound include phosphine oxides, phosphines, and various substituted phosphinous compounds. These products are valuable intermediates in organic synthesis and catalysis.
Scientific Research Applications
(2,2,4,4-Tetramethylpentan-3-ylidene)phosphinous chloride has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals and bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2,2,4,4-Tetramethylpentan-3-ylidene)phosphinous chloride involves its reactivity with various nucleophiles and electrophiles. The phosphinous chloride group is highly reactive, allowing it to participate in a wide range of chemical transformations. Molecular targets include enzymes and other proteins, where it can act as an inhibitor or modulator of activity. The pathways involved often include nucleophilic substitution and redox reactions.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethylpentan-3-one: A precursor in the synthesis of (2,2,4,4-Tetramethylpentan-3-ylidene)phosphinous chloride.
2,2,4,4-Tetramethylpentan-3-ol: An alcohol analog with similar steric properties.
Hexamethylacetone: Another highly branched ketone with comparable reactivity.
Uniqueness
This compound is unique due to its combination of a highly branched alkyl chain and a reactive phosphinous chloride group. This structure imparts distinct reactivity and makes it a valuable compound in various chemical applications.
Properties
CAS No. |
76711-20-1 |
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Molecular Formula |
C9H18ClP |
Molecular Weight |
192.66 g/mol |
IUPAC Name |
chloro(2,2,4,4-tetramethylpentan-3-ylidene)phosphane |
InChI |
InChI=1S/C9H18ClP/c1-8(2,3)7(11-10)9(4,5)6/h1-6H3 |
InChI Key |
POJDXNOKHUBPOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=PCl)C(C)(C)C |
Origin of Product |
United States |
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